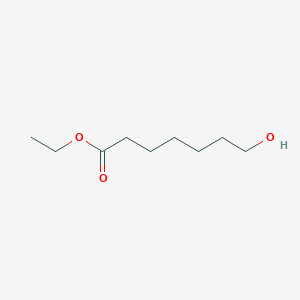

Ethyl 7-hydroxyheptanoate

CAS No.: 6149-48-0

Cat. No.: VC5644723

Molecular Formula: C9H18O3

Molecular Weight: 174.24

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6149-48-0 |

|---|---|

| Molecular Formula | C9H18O3 |

| Molecular Weight | 174.24 |

| IUPAC Name | ethyl 7-hydroxyheptanoate |

| Standard InChI | InChI=1S/C9H18O3/c1-2-12-9(11)7-5-3-4-6-8-10/h10H,2-8H2,1H3 |

| Standard InChI Key | BNQBCZORUIXFRE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCO |

Introduction

Synthesis and Preparation Methods

Primary Synthetic Route

The most well-documented synthesis involves the reaction of cycloheptanone with potassium persulfate (K₂S₂O₈) in ethanol or methanol. This one-step oxidation-esterification process yields ethyl or methyl 7-hydroxyheptanoate, respectively, with good efficiency . Key steps include:

-

Oxidation of Cycloheptanone: Potassium persulfate acts as an oxidizing agent, converting cycloheptanone’s ketone group into a carboxylic acid intermediate.

-

Esterification: Concurrent esterification with ethanol or methanol forms the corresponding 7-hydroxyheptanoate ester.

The reaction is typically conducted under reflux conditions, with yields optimized by controlling solvent polarity and reaction duration.

Physical and Chemical Properties

Ethyl 7-hydroxyheptanoate’s properties are inferred from structural analogs and reaction behavior:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₉H₁₈O₃ |

| Molecular Weight | 174.24 g/mol |

| Boiling Point | ~250–300°C (estimated) |

| Solubility | Miscible in ethanol, methanol; low in water |

| Reactivity | Susceptible to oxidation, ester hydrolysis |

The hydroxyl group at C7 enhances polarity compared to non-functionalized esters, influencing solubility in polar aprotic solvents. Oxidation with agents like pyridinium chlorochromate (PCC) readily converts the hydroxyl group to a ketone, forming ethyl 7-oxoheptanoate .

Applications in Organic Synthesis

Precursor to Ketone Derivatives

Ethyl 7-hydroxyheptanoate’s oxidation yields ethyl 7-oxoheptanoate, a versatile intermediate for:

-

Aldol Condensations: Formation of α,β-unsaturated ketones.

-

Grignard Reactions: Synthesis of tertiary alcohols.

Synthesis of 7-Acetoxyheptanal

As demonstrated in , protecting the hydroxyl group (e.g., acetylation) followed by ester-to-acetate conversion enables the production of 7-acetoxyheptanal, a precursor for fragrance compounds.

Comparison with Related Esters

| Compound | Functional Group | Reactivity | Applications |

|---|---|---|---|

| Ethyl 7-hydroxyheptanoate | -OH | Oxidation, esterification | Ketone/alcohol synthesis |

| Ethyl 7-oxoheptanoate | =O | Nucleophilic addition | Aldehyde production |

| Ethyl heptanoate | None | Hydrolysis | Solvent, flavoring agent |

The hydroxyl group in ethyl 7-hydroxyheptanoate differentiates it from non-functionalized esters, enabling targeted chemical modifications absent in simpler analogs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume